molecular formula C16H14N4O2 B10988687 N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide

N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide

Cat. No.: B10988687
M. Wt: 294.31 g/mol
InChI Key: ATKIVAXZRBPYTR-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceuticals. The presence of carbamoyl and carboxamide groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to produce the desired compound . The reaction conditions often involve the use of dichloromethane as a solvent and bases like triethylamine or pyridine to facilitate the formation of the amide bond .

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This involves using safer and more efficient reagents and solvents. The overall yield of the industrial process can exceed 78%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-9-18-13-7-4-11(8-14(13)19-9)16(22)20-12-5-2-10(3-6-12)15(17)21/h2-8H,1H3,(H2,17,21)(H,18,19)(H,20,22)

InChI Key

ATKIVAXZRBPYTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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